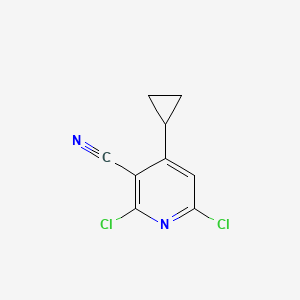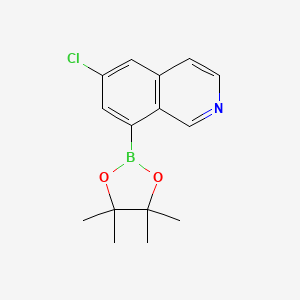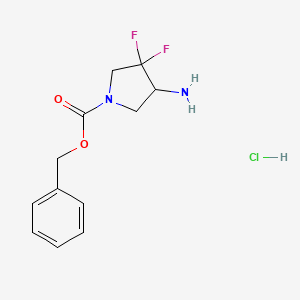
Benzyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound is characterized by the presence of a benzyl group, an amino group, and two fluorine atoms attached to a pyrrolidine ring, making it a unique and versatile molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate hydrochloride typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.
Introduction of Fluorine Atoms: The difluorination of the pyrrolidine ring is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Benzylation: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl halides.
Amination: The amino group is introduced via reductive amination or other suitable methods.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Benzyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or amino groups using appropriate nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, nucleophiles like amines or thiols.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or amino derivatives.
Hydrolysis: Formation of carboxylic acids.
科学研究应用
Benzyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of enzyme inhibitors and receptor modulators.
Biological Studies: The compound is used in studies to understand the interaction of fluorinated molecules with biological systems, including enzyme binding and metabolic pathways.
Pharmaceuticals: It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) with potential therapeutic effects.
Chemical Biology: The compound is utilized in chemical biology to study the effects of fluorine substitution on biological activity and molecular recognition.
作用机制
The mechanism of action of Benzyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The benzyl and amino groups contribute to the overall molecular recognition and binding properties, leading to the modulation of biological pathways.
相似化合物的比较
Similar Compounds
Benzyl 3,3-difluoropyrrolidine-1-carboxylate: Similar structure but lacks the amino group.
3,3-Difluoropyrrolidine hydrochloride: Similar core structure but without the benzyl and amino groups.
Uniqueness
Benzyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate hydrochloride is unique due to the combination of the benzyl, amino, and difluoropyrrolidine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C12H15ClF2N2O2 |
|---|---|
分子量 |
292.71 g/mol |
IUPAC 名称 |
benzyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H14F2N2O2.ClH/c13-12(14)8-16(6-10(12)15)11(17)18-7-9-4-2-1-3-5-9;/h1-5,10H,6-8,15H2;1H |
InChI 键 |
DNAVLVCRAVKOBW-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(CN1C(=O)OCC2=CC=CC=C2)(F)F)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


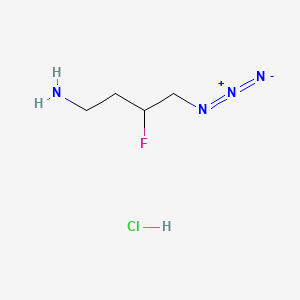
![[5-(1,3-dioxaindan-5-yl)-1H-pyrazol-3-yl]methanamine](/img/structure/B13464593.png)

![2-[3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetic acid hydrochloride](/img/structure/B13464611.png)
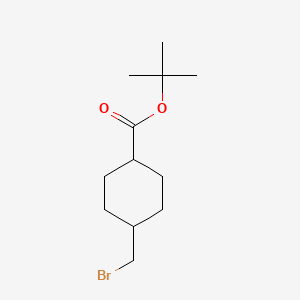
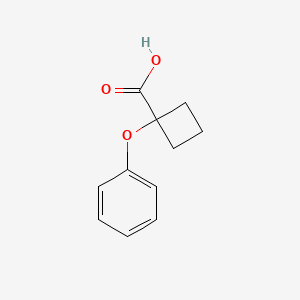
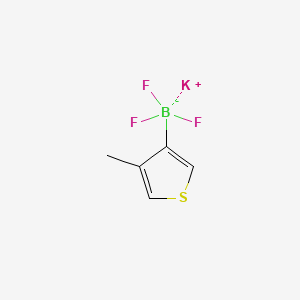
amine hydrochloride](/img/structure/B13464628.png)

![6-(Aminomethyl)-[1,1'-biphenyl]-3-carboxylic acid hydrochloride](/img/structure/B13464638.png)
aminehydrochloride](/img/structure/B13464642.png)
![2-[(2-Aminoethyl)sulfanyl]-6-(3-methoxyphenyl)-3,4-dihydropyrimidin-4-one dihydrochloride](/img/structure/B13464650.png)
